Doxapram hydrochloride monohydrate

Catalog No.
S526547
CAS No.
7081-53-0
M.F
C24H31ClN2O2
M. Wt
415.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxapram hydrochloride monohydrate

CAS Number

7081-53-0

Product Name

Doxapram hydrochloride monohydrate

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride

Molecular Formula

C24H31ClN2O2

Molecular Weight

415.0 g/mol

InChI

InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H

InChI Key

MBGXILHMHYLZJT-UHFFFAOYSA-N

SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.O.Cl

Solubility

Soluble in DMSO

Synonyms

Doxapram hydrochloride; AHR 619; AHR-619; AHR619

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl

Description

The exact mass of the compound Doxapram hydrochloride monohydrate is 432.218 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Respiratory Stimulant

Doxapram hydrochloride monohydrate acts as a respiratory stimulant by stimulating chemoreceptors in the carotid arteries. These chemoreceptors are sensitive to changes in blood gas levels, particularly carbon dioxide. When doxapram hydrochloride monohydrate activates these receptors, it triggers an increase in tidal volume (the amount of air inhaled or exhaled with each breath) with a slight increase in respiratory rate PubChem: . This makes it a potential therapeutic option for post-anesthesia respiratory depression, where patients experience shallow breathing after surgery PubChem: .

Doxapram hydrochloride monohydrate is a central respiratory stimulant primarily used in medical settings to enhance breathing in patients with respiratory depression. It is chemically classified as 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone monohydrochloride, monohydrate, with a molecular formula of C24H33ClN2O3C_{24}H_{33}ClN_{2}O_{3} and a molecular weight of approximately 432.98 g/mol . The compound appears as a white to off-white crystalline powder that is sparingly soluble in water, alcohol, and chloroform . Doxapram hydrochloride functions by stimulating peripheral chemoreceptors in the carotid arteries, leading to increased tidal volume and respiratory rate, particularly during hypoxic conditions .

Doxapram acts through a dual mechanism to stimulate respiration []:

  • Peripheral effect: It directly stimulates chemoreceptors located in the carotid arteries, which sense changes in blood gas levels and signal the brain to adjust breathing rate and depth.
  • Central effect: At higher doses, doxapram also stimulates the central respiratory centers in the brainstem, further enhancing respiratory drive.
Typical of organic compounds containing nitrogen and chlorine. Its structure allows it to undergo hydrolysis and other reactions common to amines and chlorides. For example, in alkaline conditions, doxapram may decompose, leading to the formation of various by-products. Additionally, when mixed with alkaline solutions such as sodium bicarbonate or thiopental sodium, it may precipitate or produce gas due to incompatibility .

Doxapram hydrochloride exhibits significant biological activity as a respiratory stimulant. It enhances the sensitivity of peripheral chemoreceptors to carbon dioxide levels in the blood, leading to increased respiration rates . In animal studies, doxapram has been shown to induce tachycardia and pressor responses at lower doses, while higher doses may cause hyperactivity and other systemic effects such as hyperthermia and emesis . The pharmacodynamics involve the inhibition of specific potassium channels, which facilitates neurotransmitter release and enhances respiratory drive .

The synthesis of doxapram hydrochloride typically involves several steps starting from simpler organic compounds. A common synthetic route includes:

  • Formation of the Pyrrolidinone Ring: Reaction of a substituted phenyl compound with an appropriate amine.
  • Alkylation: Introducing the ethyl group through alkylation reactions.
  • Hydrochloride Formation: Converting the base form into its hydrochloride salt by reacting it with hydrochloric acid.
  • Crystallization: Purifying the product through recrystallization from suitable solvents to obtain the monohydrate form.

These methods ensure high purity and yield of doxapram hydrochloride monohydrate suitable for pharmaceutical applications .

Doxapram hydrochloride is primarily used in clinical settings for:

  • Respiratory Stimulation: It is administered intravenously to stimulate breathing in patients suffering from respiratory depression due to various causes such as drug overdose or anesthesia .
  • Management of Hypoventilation: It aids in improving ventilation in patients with compromised respiratory function.
  • Research: Doxapram is also utilized in experimental studies involving respiratory physiology and pharmacology due to its potent effects on breathing mechanisms .

Doxapram hydrochloride has been studied for its interactions with various drugs and physiological systems:

  • Drug Interactions: It is incompatible with several medications including aminophylline and diazepam, which can lead to precipitation or reduced efficacy when mixed .
  • Physiological Interactions: Studies indicate that doxapram can enhance catecholamine release, affecting cardiovascular dynamics during its administration .
  • Adverse Effects: Potential side effects include hypertension and tachycardia, particularly in patients with pre-existing cardiovascular conditions .

Doxapram hydrochloride shares similarities with several other compounds known for their stimulant properties. Below is a comparison highlighting its unique features:

Compound NameChemical StructurePrimary UseUnique Features
Doxapram HydrochlorideC24H33ClN2O3Respiratory stimulationActs on peripheral chemoreceptors
TheophyllineC7H8N4O2BronchodilatorMethylxanthine derivative; relaxes airway muscles
CaffeineC8H10N4O2StimulantCentral nervous system stimulant; widely consumed
AmphetamineC9H13NCNS stimulantIncreases dopamine release; used for ADHD
PhenobarbitalC12H12N2O3AnticonvulsantBarbiturate; depressant effects on CNS

Doxapram's unique mechanism of action through peripheral chemoreceptor stimulation distinguishes it from other stimulants that primarily act on central nervous system pathways or have different therapeutic uses .

The synthesis of doxapram hydrochloride monohydrate follows a classical three-step synthetic pathway that has been documented in patent literature since its initial development. The foundational synthetic route involves the formation of a key pyrrolidinone intermediate through nucleophilic alkylation, followed by morpholinoethyl side chain incorporation and final salt formation [1].

The initial synthetic step begins with the preparation of α-(1-ethyl-3-pyrrolidyl)-α,α-diphenylacetonitrile through the reaction of diphenylacetonitrile with 1-ethyl-3-chloropyrrolidine. This reaction proceeds via formation of the sodium salt of diphenylacetonitrile, which is generated by the dropwise addition of 193 grams (1.0 mol) of diphenylacetonitrile to a stirred suspension of 43 grams (1.1 mols) of sodium amide in 1 liter of dry toluene at 50 degrees Celsius [1]. The mixture is refluxed for 4 hours, after which 1.0 mol of 1-ethyl-3-chloropyrrolidine is added at a rapid dropwise rate with continuous stirring. Following completion of the addition, stirring and refluxing continue for 3 hours [1].

The second synthetic step involves the preparation of 4-(β-chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone through acidic hydrolysis of the nitrile intermediate. A solution of α,α-diphenyl-α-(1-ethyl-3-pyrrolidyl)-acetonitrile in 70% sulfuric acid is heated at 130-140 degrees Celsius for 48 hours. The resulting mixture is poured onto ice, made basic with sodium hydroxide, and extracted with chloroform [1]. The chloroform solution is acidified with hydrogen chloride gas, dried over sodium sulfate, and concentrated. The residue is refluxed in 500 milliliters of thionyl chloride for 3 hours, and the resulting solution is concentrated in vacuo with the residue crystallized from isopropyl ether [1].

Historical patent literature also documents alternative synthetic approaches using deuterium-labeled precursors for metabolic studies. One such method involves the preparation of deuterium-labeled doxapram through a multi-step synthesis utilizing deuterated reagents in organic solvents [2]. These deuterium-labeled analogs serve as important research tools for pharmacokinetic and metabolic studies.

Modern Optimization of Morpholinoethyl Side Chain Incorporation

The incorporation of the morpholinoethyl side chain represents a critical step in the synthesis of doxapram hydrochloride monohydrate, as this structural feature is essential for the compound's respiratory stimulant activity. Modern synthetic approaches have focused on optimizing reaction conditions to maximize yield and minimize side product formation [3] [4].

The morpholinoethyl side chain incorporation is achieved through nucleophilic substitution of the 4-(2-chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone intermediate with morpholine. A solution of 25 grams (0.076 mol) of 4-(2-chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone and 13.3 grams (0.153 mol) of morpholine in 500 milliliters of absolute ethanol is heated at 95-120 degrees Celsius for 21 hours in a closed system [1]. The reaction mixture is then concentrated in vacuo, and the residue is dissolved in 300 milliliters of two normal hydrochloric acid and extracted with 150 milliliters of ethyl acetate.

Modern optimization studies have identified several key parameters that influence the efficiency of morpholinoethyl side chain incorporation. Temperature control emerges as a critical factor, with reaction temperatures between 95-120 degrees Celsius providing optimal conversion rates while minimizing thermal degradation of the pyrrolidinone core [1]. The molar ratio of morpholine to chloroethyl intermediate also significantly impacts reaction yield, with a 2:1 molar excess of morpholine typically employed to drive the reaction to completion.

Recent research has demonstrated that the morpholinoethyl group occupies a deep hydrophobic pocket surrounded by conserved aromatic residues in receptor binding studies, highlighting the importance of maintaining structural integrity during synthesis [4]. The morpholine ring's ability to form hydrogen bonding interactions with biological targets emphasizes the need for careful control of reaction conditions to prevent unwanted modifications to this critical structural feature.

Solvent selection represents another important optimization parameter. While absolute ethanol has been traditionally used, studies have shown that alternative solvents such as dimethylformamide or acetonitrile can provide improved reaction rates and selectivity under certain conditions [4]. The choice of solvent must balance reaction efficiency with the ability to maintain the integrity of both the pyrrolidinone core and the morpholine ring system.

Hydrochloride Salt Formation Mechanisms

The formation of doxapram hydrochloride involves acid-base neutralization between the basic nitrogen centers of doxapram and hydrochloric acid. The compound contains two potential protonation sites: the tertiary nitrogen in the morpholine ring and the nitrogen in the pyrrolidinone ring system [5] [6].

The hydrochloride salt formation mechanism follows classical acid-base reaction principles, where the compound that is ionized in solution forms a strong ionic interaction with the oppositely charged counterion, leading to crystallization of the salt form [5]. In the aqueous or organic phase, the drug and counterion are ionized according to the dielectric constant of the liquid medium, with the charged groups attracted by intermolecular coulombic forces during favorable conditions that promote salt crystallization.

Modern approaches to hydrochloride salt formation utilize trialkylsilylhalogenides as efficient salt-forming reagents. These compounds react immediately as silylating agents with protic solvents, generating hydrohalogenic acid in situ, which then converts the free base to the hydrogen halide salt [7]. This method offers advantages over traditional approaches using gaseous hydrogen chloride or aqueous hydrochloric acid, providing better control over crystallization kinetics and improved reproducibility.

The salt formation process can be accomplished through several methodologies. The most common method involves combining the free acid or base of the drug substance with the counterion base or acid in specific molar ratios in a suitable solvent system [5]. The salt form is then isolated and the solid precipitate is recrystallized to achieve the desired purity and crystal form. Alternative methods include salt exchange reactions, where a counterion salt is treated with a free acid or base in specific molar concentrations in a suitable solvent.

The selection of appropriate salt-forming conditions requires consideration of multiple factors including the relative strength of the acid or base, the acidity or basicity constants of the species involved, and the desired physicochemical properties of the final salt form [5]. For doxapram hydrochloride, the formation of a stable monohydrochloride salt is favored due to the compound's pKa values and the stability of the resulting crystalline form.

Recent studies have demonstrated that the crystallization conditions can be precisely controlled to obtain specific polymorphic forms of hydrochloride salts. The robust nature of trialkylsilylhalogenide addition allows for optimization of crystallization conditions to achieve the desired crystal form while maintaining high yields and purity [7].

Monohydrate Crystallization Conditions and Phase Purity

The formation of doxapram hydrochloride monohydrate requires careful control of crystallization conditions to achieve the desired hydration state and maintain phase purity. Monohydrate formation involves the incorporation of one water molecule per drug molecule into the crystal lattice, creating a thermodynamically stable hydrated form [8] [9].

The crystallization conditions for doxapram hydrochloride monohydrate are typically established through systematic variation of multiple parameters including temperature, humidity, solvent composition, and crystallization time. The stability of the monohydrate form is highly dependent on the relative humidity of the surrounding environment, with optimal conditions typically maintained at 60% relative humidity to prevent dehydration or further hydration [9].

ParameterOptimal RangeImpact on Monohydrate Formation
Temperature20-25°CMaintains thermodynamic stability
Relative Humidity55-65%Prevents phase transformation
Crystallization Time12-24 hoursEnsures complete hydration
Solvent Water Content5-15%Controls hydration level

The phase purity of doxapram hydrochloride monohydrate is critical for pharmaceutical applications and must meet stringent specifications [10] [11]. Purity assessment typically involves a combination of analytical methods including powder X-ray diffraction, thermal analysis, and water content determination. The monohydrate form exhibits characteristic diffraction peaks that distinguish it from anhydrous forms and other hydrates [12].

Water molecules in the monohydrate form can be classified into different structural categories based on their interactions within the crystal lattice. Isolated lattice site water molecules are separated from other water molecules due to contact with drug molecules, while lattice channel site water molecules contact other water molecules in adjoining unit cells [13]. The specific arrangement of water molecules in doxapram hydrochloride monohydrate contributes to the overall stability and physicochemical properties of the crystalline form.

The formation of stable monohydrate crystals requires optimization of nucleation and growth processes. Solution-mediated phase transformation studies have shown that the nucleation and growth of the desired monohydrate form can be controlled through careful adjustment of supersaturation levels and crystallization kinetics [14]. Temperature control emerges as particularly important, with lower temperatures generally favoring monohydrate formation over anhydrous forms.

Modern crystallization approaches employ real-time monitoring techniques to ensure consistent monohydrate formation. In situ Raman spectroscopy combined with powder X-ray diffraction provides continuous monitoring of the crystallization process, allowing for immediate detection of unwanted phase transformations [14]. These monitoring techniques enable precise control of crystallization conditions to maintain the desired monohydrate form throughout the manufacturing process.

The dehydration behavior of doxapram hydrochloride monohydrate must be carefully characterized to establish appropriate storage and handling conditions. Thermogravimetric analysis typically shows a characteristic weight loss corresponding to one mole of water per mole of drug compound, with the dehydration temperature providing information about the stability of the hydrated form [13]. The reversibility of dehydration processes is also important for long-term stability, as some monohydrates can rehydrate when exposed to appropriate humidity conditions.

Solubility Characteristics in Polar and Non-Polar Solvents

Doxapram hydrochloride monohydrate exhibits distinct solubility patterns across various solvent systems, reflecting its molecular structure and chemical nature. The compound demonstrates varying degrees of solubility in polar and non-polar environments, which significantly influences its pharmaceutical formulation and bioavailability characteristics.

Polar Solvent Solubility

In polar solvents, doxapram hydrochloride monohydrate shows moderate to high solubility depending on the specific solvent system. Water solubility represents a critical parameter for pharmaceutical applications, with the compound demonstrating sparingly soluble characteristics in aqueous media [1] [2]. Quantitative solubility studies indicate a water solubility of approximately 25 milligrams per milliliter at room temperature [3]. This moderate aqueous solubility enables the preparation of injectable formulations while maintaining appropriate concentration levels for therapeutic administration.

Alcoholic solvents present variable solubility patterns for doxapram hydrochloride monohydrate. Ethanol solubility is limited, with the compound showing sparingly soluble characteristics at approximately 2 milligrams per milliliter [3]. Methanol demonstrates slightly improved solubility compared to ethanol, though specific quantitative values remain within the slightly soluble range according to pharmacopeial classifications [4]. These alcohol solubility characteristics influence formulation strategies and purification processes during pharmaceutical manufacturing.

Dimethyl sulfoxide represents the most favorable polar solvent for doxapram hydrochloride monohydrate dissolution, demonstrating high solubility at 87 milligrams per milliliter [3]. This enhanced solubility in dimethyl sulfoxide provides valuable options for analytical method development and research applications where higher concentration solutions are required.

Non-Polar Solvent Solubility

Non-polar solvents generally demonstrate poor solubility for doxapram hydrochloride monohydrate, consistent with the ionic nature of the hydrochloride salt form. Ether exhibits practically insoluble characteristics, making it unsuitable for dissolution applications [4]. This poor solubility in non-polar solvents reflects the hydrophilic character imparted by the hydrochloride salt formation and the presence of the morpholine ring system.

Chloroform presents an exception among non-polar solvents, showing soluble characteristics for doxapram hydrochloride monohydrate [1] [4]. This enhanced solubility in chloroform compared to other non-polar solvents may be attributed to the dipolar nature of chloroform and its ability to interact with both polar and non-polar regions of the molecule.

SolventSolubility DescriptionQuantitative Value (mg/mL)Reference
WaterSparingly soluble25Selleck Chemicals
EthanolSparingly soluble2Selleck Chemicals
MethanolSlightly solubleNot specifiedUSP
ChloroformSolubleNot specifiedUSP
EtherPractically insolubleNot specifiedUSP
DMSOHighly soluble87Selleck Chemicals

Thermal Stability and Degradation Kinetics

Thermal stability analysis reveals that doxapram hydrochloride monohydrate exhibits well-defined thermal behavior characteristics that are crucial for understanding storage conditions, processing parameters, and degradation pathways. The compound demonstrates specific thermal transitions that provide insights into its crystalline structure and stability profile.

Melting Point and Thermal Transitions

Doxapram hydrochloride monohydrate exhibits a characteristic melting point range of 217-219 degrees Celsius [1] [5]. This melting point range indicates good thermal stability under normal storage and handling conditions, providing adequate safety margins for pharmaceutical processing operations. The narrow melting point range suggests high purity and crystalline uniformity of the monohydrate form.

Thermal analysis studies would typically employ differential scanning calorimetry and thermogravimetric analysis to characterize the complete thermal profile. Based on the monohydrate nature of the compound, thermal events would be expected to include dehydration processes at elevated temperatures prior to melting [6]. The presence of one mole of water of crystallization suggests that dehydration would occur as a distinct thermal event before the main melting transition.

Thermal Stability Range

Under normal storage conditions, doxapram hydrochloride monohydrate demonstrates excellent thermal stability. The compound remains stable at controlled room temperature conditions between 15-30 degrees Celsius, as specified in pharmaceutical storage requirements [2]. This thermal stability range supports standard pharmaceutical storage and distribution practices without requiring special temperature control measures.

Extended stability studies spanning 24 months have demonstrated excellent stability characteristics under ambient conditions [7]. These studies provide confidence for normal pharmaceutical handling and storage operations, supporting the development of stable dosage forms and ensuring therapeutic efficacy throughout product shelf life.

Degradation Kinetics

Thermal degradation of doxapram hydrochloride monohydrate follows predictable kinetic patterns typical of pharmaceutical compounds containing multiple functional groups. The compound shows initial thermal stability up to approximately 200 degrees Celsius, beyond which degradation processes become significant [5]. Understanding these degradation kinetics is essential for establishing appropriate storage conditions and predicting long-term stability.

The degradation pathway likely involves multiple steps, beginning with dehydration of the monohydrate form, followed by decomposition of the organic components. The morpholine ring system and the pyrrolidinone core represent potential sites for thermal degradation initiation, particularly at elevated temperatures exceeding normal pharmaceutical processing conditions.

PropertyValueMethod/ConditionsReference
Melting Point217-219°CDSC/Visual observationMultiple sources
Thermal Stability RangeRoom temperature stableStability studiesFDA label
Decomposition TemperatureAbove 220°CThermal analysisInferred from structure
Storage Temperature15-30°C (controlled room temperature)Storage conditionsFDA label

pH-Dependent Stability in Aqueous Solutions

The pH-dependent stability of doxapram hydrochloride monohydrate represents a critical parameter for pharmaceutical formulation development and clinical administration. The compound exhibits distinct stability profiles across different pH ranges, with significant implications for injection formulation and drug compatibility considerations.

Acidic pH Stability

Under acidic conditions, doxapram hydrochloride monohydrate demonstrates excellent stability characteristics. At pH 1.9, achieved through hydrochloric acid adjustment, the compound maintains its clear solution appearance with no visible changes observed during stability testing [8]. This acid stability supports the development of acidic injection formulations and provides confidence for compatibility with acidic biological environments.

The stability range extends through moderately acidic conditions, with the compound remaining chemically stable at pH 2.5-6.5 for extended periods up to 24 hours [8]. This broad acidic stability range provides formulation flexibility and supports various pharmaceutical applications requiring acidic pH environments.

Optimal pH Range for Formulations

Commercial injection formulations of doxapram hydrochloride are prepared within the pH range of 3.5-5.0, representing the optimal stability window for pharmaceutical applications [7] [2]. Within this pH range, the compound maintains its clear, colorless solution characteristics while ensuring maximum chemical stability and therapeutic efficacy.

This optimal pH range balances chemical stability requirements with physiological compatibility considerations. The slightly acidic nature of these formulations ensures stability while remaining within acceptable limits for intravenous administration, minimizing potential irritation or adverse reactions at injection sites.

Alkaline pH Instability

Alkaline conditions represent a significant stability challenge for doxapram hydrochloride monohydrate. At pH 7.5 and above, the compound exhibits marked instability with 10-15 percent drug loss occurring within approximately 6 hours [8]. This alkaline instability necessitates careful attention to pH control during formulation and storage.

The mechanism of alkaline degradation likely involves hydrolysis reactions affecting the ester and amide functionalities within the molecular structure. The rapid degradation kinetics under alkaline conditions emphasize the importance of maintaining acidic to neutral pH ranges for pharmaceutical formulations.

Physical incompatibility becomes evident when the pH is adjusted to alkaline ranges. Solutions become turbid when pH is increased from 3.8 to 5.7, indicating precipitation or chemical degradation products formation [8]. This physical incompatibility provides a visual indicator of chemical instability under alkaline conditions.

pH RangeStabilityObservationReference
1.9Stable (clear solution)No visible changeASHP Publications
2.5-6.5Chemically stable for 24 hoursNo degradationASHP Publications
3.5-5.0Stable (injection formulation)Clear, colorless solutionFDA label
7.5 and aboveUnstable (10-15% loss in 6 hours)Significant degradationASHP Publications

Partition Coefficient (Log P) and Ionization Constants

The partition coefficient and ionization characteristics of doxapram hydrochloride monohydrate provide fundamental insights into its pharmacokinetic behavior, membrane permeability, and distribution properties. These parameters directly influence absorption, distribution, and elimination processes in biological systems.

Lipophilicity Assessment

The logarithm of the partition coefficient (Log P) for doxapram represents a measure of its lipophilicity and membrane permeability characteristics. Experimental determinations indicate a Log P value of 3.23 using validated computational methods [9], while predictive algorithms suggest values around 3.65 [9] [10]. These values indicate moderate to high lipophilicity, suggesting favorable membrane permeability for oral absorption and tissue distribution.

The relatively high Log P values support the compound's ability to cross biological membranes, including the blood-brain barrier, which is consistent with its central nervous system effects as a respiratory stimulant. This lipophilicity profile contributes to the compound's pharmacological activity and tissue penetration characteristics.

Ionization Characteristics

Doxapram hydrochloride monohydrate contains multiple ionizable groups that influence its chemical behavior and biological activity. The strongest basic site corresponds to the morpholine nitrogen, with a calculated pKa value of 7.23 [9] [10]. This pKa value indicates that the compound exists predominantly in its protonated, positively charged form under physiological pH conditions.

The physiological charge state of doxapram is predicted to be +1 under normal biological pH conditions [9]. This positive charge influences the compound's interaction with biological membranes, protein binding, and distribution characteristics. The protonated form enhances water solubility while potentially affecting membrane permeability compared to the neutral form.

Membrane Permeability Implications

The combination of moderate lipophilicity (Log P ~3.2-3.7) and ionization characteristics (pKa ~7.2) suggests that doxapram exhibits favorable absorption characteristics. The compound likely exists as a mixture of neutral and protonated forms at physiological pH, with the neutral form contributing to membrane permeability and the ionized form enhancing aqueous solubility.

These physicochemical properties support the compound's effectiveness as a respiratory stimulant administered via intravenous route, while also suggesting potential for alternative routes of administration. The balanced lipophilicity and ionization characteristics contribute to the compound's pharmacological profile and therapeutic utility.

PropertyValueMethodReference
Log P (predicted)3.65ALOGPS predictionDrugBank/PubChem
Log P (experimental)3.23Chemaxon calculationDrugBank
pKa (strongest basic)7.23Chemaxon calculationDrugBank
Physiological charge+1Chemaxon predictionDrugBank

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

414.2074059 g/mol

Monoisotopic Mass

414.2074059 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P5RU6UOQ5Y
FB8713U6DM

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (98.15%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Doxapram hydrochloride hydrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Flint RB, Bahmany S, van der Nagel BCH, Koch BCP. Simultaneous quantification of fentanyl, sufentanil, cefazolin, doxapram and keto-doxapram in plasma using liquid chromatography - tandem mass spectrometry. Biomed Chromatogr. 2018 May 16:e4290. doi: 10.1002/bmc.4290. [Epub ahead of print] PubMed PMID: 29768657.
2: Dahan A, van der Schrier R, Smith T, Aarts L, van Velzen M, Niesters M. Averting Opioid-induced Respiratory Depression without Affecting Analgesia. Anesthesiology. 2018 May;128(5):1027-1037. doi: 10.1097/ALN.0000000000002184. PubMed PMID: 29553984.
3: Shimokaze T, Toyoshima K, Shibasaki J, Itani Y. Blood potassium and urine aldosterone after doxapram therapy for preterm infants. J Perinatol. 2018 Mar 7. doi: 10.1038/s41372-018-0087-x. [Epub ahead of print] PubMed PMID: 29515224.
4: Radkey DI, Hardie RJ, Smith LJ. Comparison of the effects of alfaxalone and propofol with acepromazine, butorphanol and/or doxapram on laryngeal motion and quality of examination in dogs. Vet Anaesth Analg. 2018 May;45(3):241-249. doi: 10.1016/j.vaa.2017.08.014. Epub 2018 Feb 3. PubMed PMID: 29426677.
5: Andersson JA, Sha J, Kirtley ML, Reyes E, Fitts EC, Dann SM, Chopra AK. Combating Multidrug-Resistant Pathogens with Host-Directed Nonantibiotic Therapeutics. Antimicrob Agents Chemother. 2017 Dec 21;62(1). pii: e01943-17. doi: 10.1128/AAC.01943-17. Print 2018 Jan. PubMed PMID: 29109161; PubMed Central PMCID: PMC5740341.
6: de Jesus IS, Ferreira M, Silva-Júnior UL, Alves-Gomes JA. Effects of Neuroactive Drugs in the Discharge Patterns of Microsternarchus (Hypopomidae: Gymnotiformes) Electric Organ. Zebrafish. 2017 Dec;14(6):526-535. doi: 10.1089/zeb.2017.1459. Epub 2017 Oct 2. PubMed PMID: 28968184.
7: Flint RB, Weteringen WV, Voller S, Poppe JA, Koch BCP, de Groot R, Tibboel D, Knibbe CAJ, Reiss IKM, Simons SHP, Dino Research Group. Big Data Analyses for Continuous Evaluation of Pharmacotherapy: A Proof of Principle with Doxapram in Preterm Infants. Curr Pharm Des. 2017;23(38):5919-5927. doi: 10.2174/1381612823666170918121556. PubMed PMID: 28925893.
8: Vliegenthart RJS, Onland W, van Wassenaer-Leemhuis AG, De Jaegere APM, Aarnoudse-Moens CSH, van Kaam AH. Restricted Ventilation Associated with Reduced Neurodevelopmental Impairment in Preterm Infants. Neonatology. 2017;112(2):172-179. doi: 10.1159/000471841. Epub 2017 Jun 10. PubMed PMID: 28601870; PubMed Central PMCID: PMC5637296.
9: Tamura J, Yanagisawa M, Endo Y, Ueda K, Koga H, Izumisawa Y, Yamashita K. ANESTHETIC MANAGEMENT OF AN INDO-PACIFIC BOTTLENOSE DOLPHIN (TURSIOPS ADUNCUS) REQUIRING SURGICAL DEBRIDEMENT OF A TAIL ABSCESS. J Zoo Wildl Med. 2017 Mar;48(1):200-203. doi: 10.1638/2016-0088.1. PubMed PMID: 28363054.
10: Suzuki Y, Kamada N, Ohno H, Abe Y, Endo T, Kobayashi M. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. Bioanalysis. 2017 Mar;9(6):503-515. doi: 10.4155/bio-2016-0267. Epub 2017 Feb 22. PubMed PMID: 28225296.
11: Flint R, Halbmeijer N, Meesters N, van Rosmalen J, Reiss I, van Dijk M, Simons S. Retrospective study shows that doxapram therapy avoided the need for endotracheal intubation in most premature neonates. Acta Paediatr. 2017 May;106(5):733-739. doi: 10.1111/apa.13761. Epub 2017 Mar 1. PubMed PMID: 28130789.
12: Roozekrans M, Olofsen E, Schrier RV, Boom M, Mooren R, Dahan A. Doxapram-mediated Increase in Cardiac Output Reduces Opioid Plasma Concentrations: A Pharmacokinetic/Pharmacodynamic-Pharmacokinetic/Pharmacodynamic Modeling Study in Healthy Volunteers. Clin Pharmacol Ther. 2016 Dec 21. doi: 10.1002/cpt.601. [Epub ahead of print] PubMed PMID: 28001306.
13: Ferguson KN, Roberts CT, Manley BJ, Davis PG. Interventions to Improve Rates of Successful Extubation in Preterm Infants: A Systematic Review and Meta-analysis. JAMA Pediatr. 2017 Feb 1;171(2):165-174. doi: 10.1001/jamapediatrics.2016.3015. Review. PubMed PMID: 27918754.
14: Vliegenthart RJ, Ten Hove CH, Onland W, van Kaam AH. Doxapram Treatment for Apnea of Prematurity: A Systematic Review. Neonatology. 2017;111(2):162-171. doi: 10.1159/000448941. Epub 2016 Oct 20. Review. PubMed PMID: 27760427; PubMed Central PMCID: PMC5296887.
15: Richards JR, Davis MT, Curry MR, Tsushima JH, McKinney HE Jr. Doxapram reversal of suspected gamma-hydroxybutyrate-induced coma. Am J Emerg Med. 2017 Mar;35(3):517.e1-517.e3. doi: 10.1016/j.ajem.2016.09.010. Epub 2016 Sep 13. PubMed PMID: 27641247.
16: Greze E, Benard M, Hamon I, Casper C, Haddad FE, Boutroy MJ, Hascoët JM. Doxapram Dosing for Apnea of Prematurity Based on Postmenstrual Age and Gender: A Randomized Controlled Trial. Paediatr Drugs. 2016 Dec;18(6):443-449. PubMed PMID: 27612991.
17: Haw AJ, Meyer LC, Greer JJ, Fuller A. Ampakine CX1942 attenuates opioid-induced respiratory depression and corrects the hypoxaemic effects of etorphine in immobilized goats (Capra hircus). Vet Anaesth Analg. 2016 Sep;43(5):528-38. doi: 10.1111/vaa.12358. Epub 2016 Mar 1. PubMed PMID: 27531058.
18: Johnson LR. Laryngeal structure and function in dogs with cough. J Am Vet Med Assoc. 2016 Jul 15;249(2):195-201. doi: 10.2460/javma.249.2.195. PubMed PMID: 27379595.
19: Richards JR, Laurin EG, Bretz SW, Traylor BR, Panacek EA. Treatment of ethanol poisoning and associated hypoventilation with doxapram. Am J Emerg Med. 2016 Nov;34(11):2253.e1-2253.e2. doi: 10.1016/j.ajem.2016.05.004. Epub 2016 May 11. PubMed PMID: 27233697.
20: Hasannasab B, Banihashem N, Khoshbakht A. Prophylactic Effects of Doxapram, Ketamine and Meperidine in Postoperative Shivering. Anesth Pain Med. 2016 Jan 10;6(1):e27515. doi: 10.5812/aapm.27515. eCollection 2016 Feb. PubMed PMID: 27110525; PubMed Central PMCID: PMC4834662.

Explore Compound Types